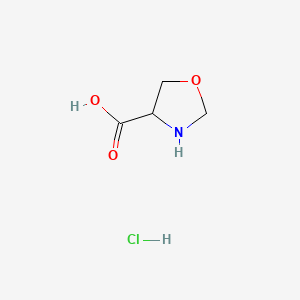

Oxazolidine-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFSTLUZHSBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS Number: 162285-30-5), a pivotal chiral building block in modern medicinal chemistry. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house verification.

Core Molecular and Physical Attributes

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a saturated five-membered ring containing both nitrogen and oxygen atoms. The hydrochloride salt form enhances its stability and aqueous solubility.[1] The "(4S)" designation denotes its specific stereochemistry, which is critical for its utility in creating stereochemically pure active pharmaceutical ingredients (APIs).[1]

Table 1: Fundamental Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO₃ | [2][3] |

| Molecular Weight | 153.56 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 162285-30-5 | [2][3] |

Solubility Profile: A Key Parameter for Reaction and Formulation

The hydrochloride salt form of this molecule renders it soluble in water.[1] A thorough understanding of its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.

Table 2: Solubility of (4S)-Oxazolidine-4-carboxylic acid hydrochloride

| Solvent | Solubility |

| Water | Soluble[1] |

| Methanol | Expected to be soluble, but quantitative data is not readily available. |

| Ethanol | Expected to have some solubility, but quantitative data is not readily available. |

| Dichloromethane | Expected to be poorly soluble. |

| Diethyl Ether | Expected to be poorly soluble. |

Note: The lack of specific quantitative solubility data in the public domain underscores the importance of in-house determination for specific applications.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal shake-flask method. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (4S)-Oxazolidine-4-carboxylic acid hydrochloride to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.

-

Calculation: Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Acidity and Basicity: The pKa Values

As an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride possesses both an acidic carboxylic acid group and a basic amino group (which is protonated in the hydrochloride salt). The pKa values of these groups are critical for predicting its charge state at a given pH, which influences its solubility, reactivity, and biological interactions.

Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of (4S)-Oxazolidine-4-carboxylic acid hydrochloride of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve. The first half-equivalence point will correspond to the pKa of the carboxylic acid, and the second will correspond to the pKa of the protonated amine.

Caption: Process for pKa Determination via Potentiometric Titration.

Spectroscopic Profile: A Fingerprint for Identification and Purity

Spectroscopic data provides a unique "fingerprint" for the molecule, essential for its identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for (4S)-Oxazolidine-4-carboxylic acid hydrochloride are not publicly available, data for the closely related (S)-2-oxooxazolidine-4-carboxylic acid in D₂O provides insight into expected chemical shifts.[4]

-

¹H NMR: The protons on the oxazolidine ring are expected to appear in the range of 3.0-4.5 ppm. The α-proton on the carbon bearing the carboxylic acid will likely be a multiplet. The protons on the methylene group adjacent to the oxygen will also be multiplets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the oxazolidine ring will likely appear between 50 and 75 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium): A broad band is expected around 2800-3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of the oxazolidine ring and the carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be a suitable method for mass analysis. The expected [M+H]⁺ ion for the free base (after loss of HCl) would be at m/z 118.05. Fragmentation patterns would likely involve the loss of CO₂ and cleavage of the oxazolidine ring.

Stability and Handling

As a hydrochloride salt of an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride is expected to be a relatively stable crystalline solid. However, like many amine salts, it may be hygroscopic.

-

Hygroscopicity: The tendency to absorb moisture from the air should be assessed, as this can affect the material's handling, weighing, and stability. Store in a tightly sealed container in a desiccator.

-

Thermal Stability: A melting point determination can also provide information about its thermal stability. Decomposition may be observed at or near the melting point.

-

pH Stability: In solution, the oxazolidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in relevant pH buffers are recommended if it is to be used in aqueous formulations.[5]

Role in Drug Development: A Versatile Chiral Building Block

(4S)-Oxazolidine-4-carboxylic acid hydrochloride serves as a valuable chiral synthon in the synthesis of more complex molecules, particularly in the development of novel antibiotics. The oxazolidinone ring system is a key pharmacophore in a class of antibiotics that includes Linezolid.[6][7] This building block allows for the stereocontrolled introduction of a crucial part of the oxazolidinone core structure. Its bifunctional nature (amine and carboxylic acid) allows for diverse synthetic manipulations, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.[6]

References

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2010). Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry, 26(4), 1411-1416.

- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

- Al-Azzawi, A. M., & Al-Janabi, A. S. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.

-

Chemsrc. 10-313419 - 4s-2-oxo-oxazolidine-4-carboxylic-acid | 19525-95-2. [Online] Available at: [Link]

- Rulíšek, L., & Tvarůžka, P. (2015). Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.

-

ResearchGate. Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. [Online] Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

espacenet. Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. [Online] Available at: [Link]

-

Chemsrc. CAS#:19525-95-2 | (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Online] Available at: [Link]

-

PubChem. Fmoc-oxazolidine-4-carboxylic acid. [Online] Available at: [Link]

-

PubChem. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Online] Available at: [Link]

-

ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Online] Available at: [Link]

-

OrgoSolver. pKa and Electrical Properties of Amino Acids. [Online] Available at: [Link]

-

YouTube. pKa of the Amino Acids. [Online] Available at: [Link]

- Singh, A. P., & Kumar, A. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of chemistry, 2017, 9152047.

-

Chemistry LibreTexts. 1.4.1 Acid-base Chemistry of Amino Acids. [Online] Available at: [Link]

- Valasani, K. R., & Vangavaragu, J. R. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3439–3446.

- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 27(5), 1279-1284.

-

ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. [Online] Available at: [Link]

-

ResearchGate. 1H NMR chemical shifts of some miscellaneous 1,3-oxazolidines in ppm from TMS in 10% CCl 4 or in 1% CDCl 3. [Online] Available at: [Link]

-

SpectraBase. (4S)-2-methyl-2-oxazoline-4-carboxylic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Online] Available at: [Link]

-

ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Online] Available at: [Link]

-

PubChem. (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid. [Online] Available at: [Link]

-

PubChem. (S)-oxazolidine-4-carboxylic acid. [Online] Available at: [Link]

-

ResearchGate. mass spectrometry of oxazoles. [Online] Available at: [Link]

-

PubChem. (4S)-2-[(4S)-4-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-oxo-1,2-oxazolidin-2-yl]-4-(5,6-dihydroxy-1,3-dioxoisoindol-2-yl)-5-oxooxolane-2-carboxylic acid. [Online] Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Online] Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Online] Available at: [Link]

- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.

-

Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

-

Wikipedia. Amino acid. [Online] Available at: [Link]

-

PubChem. L-Serine. [Online] Available at: [Link]

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

PubMed. Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Online] Available at: [Link]

-

University of California, Davis. FTIR Analysis of Protein Structure. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

synthesis and characterization of Oxazolidine-4-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Oxazolidine-4-carboxylic Acid Hydrochloride

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] As a chiral building block, its stereochemistry is pivotal to its application in the synthesis of bioactive molecules.[1] The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, provides a rigid scaffold that is amenable to further functionalization.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of oxazolidine-4-carboxylic acid and its derivatives can be achieved through various routes, often starting from readily available amino acids.[2][3] A common and efficient method involves the cyclization of a β-amino alcohol with a carbonyl source. The hydrochloride salt form enhances the compound's solubility in water and its overall stability.[1]

A notable synthetic pathway involves the reaction of a 2-amino-3-hydroxy propionate hydrochloride derivative with a suitable cyclizing agent.[4] This method is advantageous due to its use of water as a solvent, rendering it environmentally friendly and safer than methods requiring organic solvents.[4][5]

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol outlines a representative synthesis of (S)-oxazolidine-4-carboxylic acid hydrochloride, a specific enantiomer, starting from L-serine methyl ester hydrochloride.

Materials:

-

L-Serine methyl ester hydrochloride

-

S,S'-Dimethyl dithiocarbonate

-

Water (deionized)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for salt formation and workup)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve L-serine methyl ester hydrochloride in deionized water.

-

Cyclization: To the stirred solution, add S,S'-dimethyl dithiocarbonate. The reaction is typically carried out at a controlled temperature, for instance, between 5-35 °C.[4]

-

Hydrolysis: Once the initial reaction is complete (as monitored by a suitable technique like TLC or LC-MS), the intermediate is hydrolyzed under alkaline conditions. This is achieved by the addition of a sodium hydroxide solution.

-

Workup and Purification: After hydrolysis, the reaction mixture is acidified with hydrochloric acid. The aqueous phase is then subjected to extraction with an organic solvent. The combined organic phases are washed with hydrochloric acid.[4] The solvent is removed under reduced pressure, and the crude product can be further purified by chromatography.[4]

-

Final Product: The purified product is the hydrochloride salt of (S)-oxazolidine-4-carboxylic acid.

Comprehensive Characterization: A Multi-Technique Approach

The definitive identification and purity assessment of the synthesized this compound necessitates a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the oxazolidine ring and the carboxylic acid proton. The acidic proton of the carboxylic acid is highly deshielded and typically appears in the 10-12 ppm region of the spectrum.[6][7] Protons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range.[7] Due to the presence of the hydrochloride, the amine proton will also be deshielded. The stability of the oxazolidine ring can also be studied using ¹H NMR, with ring-opened intermediates being observable upon the addition of D₂O.[8][9]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key feature in the ¹³C NMR spectrum, typically appearing in the highly deshielded region of 160-180 ppm.[6] The carbons of the oxazolidine ring will have distinct chemical shifts influenced by the neighboring nitrogen and oxygen atoms.

| ¹³C NMR Chemical Shifts for 2-oxo-oxazolidine-4-carboxylic acid [4] |

| Carbon Atom |

| C=O (Carboxylic Acid) |

| C=O (Oxazolidinone) |

| CH₂ |

| CH |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the oxazolidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the following characteristic vibrational bands are expected:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad, 2500-3300[10] |

| N-H (Amine Hydrochloride) | ~3400[11] |

| C=O (Carboxylic Acid) | 1710-1760[10] |

| C-O | 1380-1394[11] |

The broad O-H stretch is a hallmark of a carboxylic acid, often overlapping with C-H stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would correspond to the protonated molecule [M+H]⁺. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[12] For more detailed analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the compound from any impurities before detection.[13]

Chiral Purity Analysis

Given that oxazolidine-4-carboxylic acid is a chiral molecule, determining its enantiomeric purity is crucial, especially for applications in pharmaceuticals where stereoisomers can have vastly different biological activities.[14]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers.[3] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15]

-

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation.[14] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of the enantiomers.[14]

-

Chiral NMR Solvating Agents: The use of chiral solvating agents in NMR spectroscopy can also be employed to determine enantiomeric purity.[16] These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[16]

Visualizing the Workflow

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization Logic

Caption: The relationship between different analytical techniques for comprehensive characterization.

Conclusion

The synthesis and characterization of this compound require a systematic and multi-faceted approach. A well-defined synthetic route, coupled with a suite of analytical techniques, is essential to ensure the structural integrity and chiral purity of the final compound. This guide provides a foundational framework for researchers and scientists working with this important chiral building block, enabling them to confidently synthesize and characterize this molecule for its various applications in drug discovery and development.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (URL: )

-

Chemical structure analysis of the oxazolidine derivatives by FTIR... - ResearchGate. (URL: [Link])

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (URL: [Link])

-

Oxazolidinone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central. (URL: [Link])

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed Central. (URL: [Link])

-

Oxazolidine - Wikipedia. (URL: [Link])

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (URL: [Link])

-

Fmoc-oxazolidine-4-carboxylic acid | C19H17NO5 | CID 132280914 - PubChem. (URL: [Link])

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. (URL: [Link])

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (URL: [Link])

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. (URL: [Link])

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])

-

Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed. (URL: [Link])

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (URL: [Link])

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (URL: [Link])

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochlorid… [cymitquimica.com]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pjps.pk [pjps.pk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Oxazolidine-4-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidine-4-carboxylic acid and its derivatives are pivotal chiral building blocks in pharmaceutical synthesis. As a heterocyclic compound structurally related to the amino acid serine, its hydrochloride salt presents a unique spectroscopic challenge due to the interplay of its stereochemistry, the influence of the protonated amine, and potential ring-chain tautomerism. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data expected for Oxazolidine-4-carboxylic acid hydrochloride. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, outline a detailed experimental protocol for data acquisition, and present the data in a clear, tabular format. This document is intended to serve as a practical resource for researchers in synthetic chemistry, pharmacology, and drug development who work with this class of compounds.

Introduction: The Structural Significance of this compound

Oxazolidine-4-carboxylic acid is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. It can be considered a cyclic analog of the amino acid serine. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a common intermediate in synthetic chemistry.[1] The stereochemistry at the 4-position, designated as (S) or (R), is crucial for its application in asymmetric synthesis and for the biological activity of the final products.[1] Understanding the precise three-dimensional structure is paramount, and NMR spectroscopy is the most powerful tool for elucidating this in solution.

This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons and the coupling between adjacent protons. The presence of the hydrochloride salt will likely lead to some downfield shifts compared to the free base due to the inductive effect of the protonated amine.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| H4 | 4.2 - 4.5 | dd | ³J(H4,H5a) ≈ 6-8 Hz, ³J(H4,H5b) ≈ 3-5 Hz | Methine proton on a carbon adjacent to a carboxylic acid and nitrogen. |

| H5a | 3.3 - 3.6 | dd | ²J(H5a,H5b) ≈ 10-12 Hz, ³J(H4,H5a) ≈ 6-8 Hz | Methylene proton on a carbon adjacent to nitrogen. Diastereotopic. |

| H5b | 3.1 - 3.4 | dd | ²J(H5a,H5b) ≈ 10-12 Hz, ³J(H4,H5b) ≈ 3-5 Hz | Methylene proton on a carbon adjacent to nitrogen. Diastereotopic. |

| H2a | 4.8 - 5.1 | d | ²J(H2a,H2b) ≈ 8-10 Hz | Methylene proton on a carbon between oxygen and nitrogen. |

| H2b | 4.6 - 4.9 | d | ²J(H2a,H2b) ≈ 8-10 Hz | Methylene proton on a carbon between oxygen and nitrogen. |

| NH | 8.5 - 9.5 | br s | - | Protonated amine, likely to be a broad singlet and may exchange with D₂O. |

| COOH | 10.0 - 12.0 | br s | - | Carboxylic acid proton, typically broad and downfield.[5][6] |

Diagram 1: Structure and Proton Numbering of this compound

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N) and the functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 170 - 175 | Carbonyl carbon of a carboxylic acid.[5] |

| C4 | 55 - 60 | Methine carbon attached to nitrogen and the carboxyl group. |

| C5 | 45 - 50 | Methylene carbon attached to nitrogen. |

| C2 | 75 - 80 | Methylene carbon between oxygen and nitrogen. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the compound's polarity and the presence of the hydrochloride salt. D₂O is often preferred for its ability to exchange with labile protons (NH and COOH), which can aid in peak assignment.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), set to 0.00 ppm. For CD₃OD, TMS can be used.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbons.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans are typically required for good signal-to-noise due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

-

Diagram 2: Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Interpretation and Structural Validation

The interpretation of the obtained spectra should be systematic.

-

¹H NMR:

-

Identify the labile protons (COOH and NH) by their broadness and disappearance upon D₂O exchange.

-

Analyze the multiplicities and coupling constants of the aliphatic protons to establish the connectivity within the oxazolidine ring. The diastereotopic nature of the H5 and H2 protons is a key feature.

-

-

¹³C NMR:

-

Assign the carboxyl carbon by its characteristic downfield shift.

-

Use the HSQC spectrum to correlate the protonated carbons with their attached protons.

-

The remaining unassigned carbon is C2.

-

-

2D NMR:

-

Use the COSY spectrum to trace the spin system from H4 to the H5 protons.

-

Confirm the assignments of C2, C4, and C5 using the HSQC spectrum.

-

HMBC correlations from the protons to the carboxyl carbon can further solidify the assignment of C4.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. A thorough analysis of chemical shifts, coupling constants, and 2D correlation experiments allows for the unambiguous confirmation of its molecular structure. The predicted data and experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds. The principles outlined here are also applicable to the broader family of oxazolidine derivatives, highlighting the power of NMR spectroscopy in modern chemical research.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents.

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20). Available at: [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. Available at: [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19). Available at: [Link]

-

Fmoc-oxazolidine-4-carboxylic acid | C19H17NO5 | CID 132280914 - PubChem. Available at: [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. Available at: [Link]

-

Carboxylic Acids - Spectroscopy Tutorial. Available at: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

(4R)-4-azido-1,2-oxazolidine-2-carboxylic acid - PubChem - NIH. Available at: [Link]

-

4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem. Available at: [Link]

Sources

- 1. CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochlorid… [cymitquimica.com]

- 2. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pjps.pk [pjps.pk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility and Stability of Oxazolidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-4-carboxylic acid hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its rigid, stereochemically defined structure makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to be a practical resource for researchers and scientists, offering not only a discussion of the theoretical principles but also detailed experimental protocols for determining these critical parameters. The insights and methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and support robust drug development programs.

Part 1: Physicochemical Properties of this compound

Chemical Structure and Properties

The foundational step in understanding the behavior of any chemical entity is to examine its structure and fundamental properties.

-

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C4H8ClNO3 |

| Molecular Weight | 153.56 g/mol |

| CAS Number | 162285-30-5 |

| Appearance | White to off-white crystalline solid[1] |

| Stereochemistry | Typically available as the (S)-enantiomer |

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt form significantly influences the physicochemical properties of the oxazolidine-4-carboxylic acid molecule. The protonation of the basic nitrogen atom in the oxazolidine ring by hydrochloric acid results in the formation of a salt that is generally more polar and, consequently, more water-soluble than the corresponding free base.[1] This enhanced aqueous solubility is a critical attribute in many pharmaceutical applications, facilitating its use in aqueous reaction media and aiding in purification processes.

Furthermore, the salt form can impact the solid-state stability of the compound. While the hydrochloride salt is expected to be a stable crystalline solid, it is also important to consider its hygroscopicity—the tendency to absorb moisture from the atmosphere. The level of hygroscopicity can affect handling, storage, and the stability of the material over time.

Part 2: Solubility Profile

A comprehensive understanding of a compound's solubility in various media is essential for its application in synthesis and for the development of oral and parenteral dosage forms.

Aqueous and pH-Dependent Solubility

As a hydrochloride salt of a compound containing a basic nitrogen, this compound is expected to exhibit good solubility in aqueous media.[1] The solubility of such compounds is typically pH-dependent. At low pH, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the basic nitrogen, the equilibrium shifts towards the less soluble free base form, potentially leading to a decrease in solubility.

To quantitatively determine this behavior, a systematic study of its solubility across a physiologically and pharmaceutically relevant pH range is necessary.

Experimental Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound

-

Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each buffer solution. The amount added should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered sample with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated stability-indicating HPLC-UV method.

-

Determine the concentration of this compound in the original saturated solution by applying the appropriate dilution factor.

-

-

pH Measurement:

-

Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium.

-

Data Presentation: The results should be summarized in a table.

| Buffer pH (Initial) | Equilibrium pH | Solubility (mg/mL) | Standard Deviation |

| 1.2 | |||

| 4.5 | |||

| 6.8 | |||

| 7.4 | |||

| 9.0 |

Solubility in Organic Solvents

Knowledge of solubility in organic solvents is critical for reaction optimization, purification (e.g., crystallization), and formulation development.

Experimental Protocol 2: Determination of Solubility in Organic Solvents

This protocol follows a similar principle to the aqueous solubility determination.

Objective: To determine the equilibrium solubility of this compound in common organic solvents.

Materials:

-

This compound

-

Organic solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC-UV system

-

Volumetric flasks and pipettes

Methodology:

-

Follow the same steps as outlined in Experimental Protocol 1, replacing the aqueous buffers with the respective organic solvents.

-

Ensure that the analytical method is suitable for the chosen organic solvents. The mobile phase for HPLC analysis may need to be adjusted.

Data Presentation: The results should be presented in a clear, tabular format.

| Solvent | Solubility (mg/mL) | Standard Deviation |

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Tetrahydrofuran |

Part 3: Stability Profile and Degradation Pathways

Assessing the chemical stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development, as it informs storage conditions, shelf-life, and potential impurities that may arise.

Theoretical Stability Considerations

The oxazolidine ring is known to be susceptible to degradation via several pathways, primarily hydrolysis and oxidation.

-

Hydrolytic Degradation: The oxazolidine ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amino alcohol and aldehyde/ketone precursors.[2][3] The rate of this hydrolysis is often pH-dependent.

-

Oxidative Degradation: The molecule may also be susceptible to oxidative degradation, which can be initiated by factors such as exposure to air (oxygen), light, or the presence of trace metal ions.[4] The degradation products will depend on the specific reaction conditions.

Caption: Potential degradation pathways of Oxazolidine-4-carboxylic acid.

Forced Degradation Studies (ICH Guideline Approach)

Forced degradation (or stress testing) studies are conducted to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[5][6][7] These studies are crucial for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Demonstrating the specificity of stability-indicating analytical methods.

Experimental Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH).

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% solution)

-

High-purity water

-

Heating oven

-

Photostability chamber (ICH Q1B compliant)[8]

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector

-

LC-MS system for peak identification

Methodology:

-

Preparation of Samples:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Neutral Hydrolysis: Mix the stock solution with high-purity water and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be run in parallel.

-

-

Analysis:

-

At appropriate time points, withdraw samples, quench the reaction if necessary (e.g., neutralization for acid/base hydrolysis), and dilute to a suitable concentration.

-

Analyze all samples, including a non-stressed control, using the stability-indicating HPLC-PDA method.

-

Calculate the percentage of degradation and the relative amounts of any degradation products formed.

-

Use LC-MS to tentatively identify the major degradation products.

-

Data Presentation: The results should be compiled in a summary table.

| Stress Condition | Duration/Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| Water | ||||

| 3% H2O2 | ||||

| Thermal (Solid) | ||||

| Photolytic (Solid/Solution) |

Long-Term and Accelerated Stability Studies

While forced degradation studies provide insight into potential degradation pathways, long-term and accelerated stability studies are required to establish a re-test period or shelf-life and recommended storage conditions. These studies are conducted on the solid material under conditions defined by ICH guidelines.

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

Samples are typically analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.

Part 4: Analytical Methodologies

The development and validation of appropriate analytical methods are critical for accurately assessing the solubility and stability of this compound.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for the quantitative analysis of the compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection should be performed at a wavelength where the analyte exhibits significant absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for the identification and structural elucidation of unknown degradation products observed during stability studies.

Example of a Starting HPLC Method:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to elute the parent compound and any degradants |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at an appropriate wavelength (e.g., determined from a UV scan) |

| Injection Vol. | 10 µL |

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a fundamental requirement for its effective and reliable use in drug development. This technical guide has provided a framework for this understanding, combining theoretical considerations with detailed, actionable experimental protocols. By systematically evaluating its pH-dependent solubility, solubility in organic solvents, and its degradation profile under various stress conditions, researchers and drug development professionals can build a robust data package to support process optimization, formulation development, and regulatory submissions. The implementation of the methodologies described herein will contribute to the development of safe, effective, and stable pharmaceutical products.

References

- 1. CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochlorid… [cymitquimica.com]

- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. rjptonline.org [rjptonline.org]

- 8. database.ich.org [database.ich.org]

Strategic Chiral Purity Determination of Oxazolidine-4-carboxylic acid Hydrochloride: From Routine Quality Control to Absolute Configuration

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dictate the difference between a potent therapeutic agent and an inert, or even toxic, substance. Oxazolidine-4-carboxylic acid hydrochloride, a key chiral building block and a derivative of the amino acid proline, is no exception. Its stereochemical integrity is critical, as it directly influences the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methodologies for determining its chiral purity are not merely a regulatory expectation but a fundamental pillar of ensuring drug safety and efficacy.[1]

This guide eschews a one-size-fits-all approach. Instead, it provides a comprehensive exploration of the principal analytical techniques available for the chiral analysis of this compound. We will delve into the causality behind methodological choices, establish frameworks for self-validating protocols, and ground our discussion in authoritative regulatory and scientific literature.

The Analytical Workhorse: Chiral Chromatography

Chromatographic techniques remain the gold standard for the routine quantification of enantiomeric excess (e.e.) due to their high resolution, sensitivity, and robustness. The core principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention times.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for this application, offering a wide array of chiral stationary phases (CSPs) that can be tailored to the analyte's properties.[2] For a polar, acidic molecule like this compound, several CSP classes are viable.

Causality of CSP Selection: The choice of CSP is the most critical decision in method development.

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD) are exceptionally versatile.[2][3] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves on the polysaccharide structure. Given the analyte's carboxylic acid and secondary amine functionalities, these phases offer multiple points of interaction, making them a primary screening choice.

-

Anion-Exchanger CSPs: Phases like CHIRALPAK QN-AX are specifically designed for acidic compounds.[4] The mechanism is based on an ionic exchange between the deprotonated carboxylic acid of the analyte and the positively charged chiral selector (a quinine derivative).[4] This targeted mechanism can provide excellent enantioselectivity.

-

Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin (e.g., CHIROBIOTIC™ V/T), these phases contain multiple stereogenic centers and functional groups, creating complex chiral cavities. They are effective for polar molecules and can operate in multiple modes (reversed-phase, polar organic, normal-phase).

The workflow for developing a robust chiral HPLC method is a systematic process of screening and optimization.

Caption: Chiral HPLC Method Development Workflow.

Gas Chromatography (GC)

Chiral GC offers very high efficiency but is less direct for non-volatile analytes like this compound.

The Derivatization Prerequisite: The analyte's salt form, high polarity, and low volatility prevent direct GC analysis. Therefore, a two-step derivatization is mandatory:

-

Esterification: The carboxylic acid is converted to a volatile ester (e.g., methyl or ethyl ester).

-

Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride) to reduce polarity and improve chromatographic peak shape.

This process converts the enantiomers into volatile diastereomers that can be separated on a standard achiral GC column or, more commonly, as derivatized enantiomers on a chiral GC column (e.g., based on cyclodextrin derivatives).[5] The causality is clear: derivatization makes the molecule "GC-amenable." However, this introduces potential sources of error, such as racemization during the derivatization steps or incomplete reactions, which must be carefully validated.

Capillary Electrophoresis (CE)

CE is a powerful alternative that requires minimal sample and solvent. For neutral or charged enantiomers, a chiral selector is added to the background electrolyte.

Mechanism of Separation: For this compound, anionic cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) are highly effective chiral selectors.[6] The enantiomers will have different binding constants with the chiral selector, leading to different effective mobilities and, thus, separation. The choice of a specific cyclodextrin is critical, as even small structural differences in the selector can lead to reversals in the enantiomer migration order.[6]

Spectroscopic and Chiroptical Methodologies

While chromatography excels at quantification, spectroscopic methods provide complementary and, in some cases, more fundamental information about chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an inherently achiral technique; in a standard solvent, enantiomers are indistinguishable. However, by introducing a chiral auxiliary, a diastereomeric environment is created, breaking the magnetic equivalence of corresponding nuclei in the two enantiomers.

Principle of NMR Chiral Discrimination:

Caption: NMR Chiral Discrimination via a Chiral Solvating Agent.

-

Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR sample, forming rapid, reversible diastereomeric complexes with the analyte enantiomers.[7][8] This results in separate signals for the R and S enantiomers, allowing for direct quantification of enantiomeric excess by integrating the respective peaks.[9]

-

Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid chloride or a fluorinated equivalent) to form stable diastereomers.[10][11] This often results in larger chemical shift differences (Δδ) than with CSAs, but requires a chemical reaction and purification, introducing similar potential pitfalls as GC derivatization.

For Oxazolidine-4-carboxylic acid, ¹H or ¹⁹F NMR (if a fluorine-containing CDA is used) are powerful tools for accurate e.e. determination.[10][12]

Vibrational Circular Dichroism (VCD)

VCD is a sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[13] While HPLC and NMR quantify the ratio of enantiomers, VCD can be used to determine the absolute configuration (i.e., which peak is R and which is S).

The Self-Validating System of VCD: The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the S-enantiomer).[1][14]

-

If the experimental and calculated spectra match in sign and relative intensity, the sample has the absolute configuration used in the calculation (S).

-

If the spectra are mirror images, the sample has the opposite absolute configuration (R).

This provides an unambiguous assignment without the need for X-ray crystallography, which can be invaluable in drug development when a crystalline sample is unavailable.[1][15]

The Foundation of Trust: Method Validation

A method is only as good as its validation. For drug development, all analytical procedures must be validated according to regulatory guidelines to ensure they are fit for purpose.[16][17][18] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard.[19]

Trustworthiness Through Validation Parameters:

| Parameter | Purpose for Chiral Analysis | Causality & Key Considerations |

| Specificity | Prove the method can distinguish the desired enantiomer from its counter-enantiomer and any other impurities. | Spike the desired enantiomer with a small amount of the counter-enantiomer (e.g., 0.1%) to demonstrate baseline resolution.[20] |

| Limit of Quantitation (LOQ) | Determine the lowest concentration of the unwanted enantiomer that can be reliably quantified. | Crucial for controlling enantiomeric impurities. ICH guidelines often require limits of 0.15% or lower for impurities.[20] |

| Linearity & Range | Show a direct, proportional relationship between the concentration of the unwanted enantiomer and the analytical response. | Typically established from the LOQ to 120% of the impurity specification limit. |

| Accuracy | Measure the closeness of the experimental value to the true value. | Assessed by analyzing samples spiked with known amounts of the unwanted enantiomer at different levels (e.g., 50%, 100%, 150% of the limit). |

| Precision | Demonstrate the method's consistency (repeatability and intermediate precision). | Multiple measurements of a homogeneous sample should yield very similar results, expressed as Relative Standard Deviation (RSD). |

| Robustness | Show the method is unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, temperature ±2°C). | A robust method is reliable in different labs and on different days. This is often evaluated during development.[17] |

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is a representative starting point for the analysis of Oxazolidine-4-carboxylic acid HCl.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Stationary Phase: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve Oxazolidine-4-carboxylic acid HCl in the mobile phase to a concentration of 1.0 mg/mL (Assay Sample).

-

Prepare a resolution solution by spiking the Assay Sample with a small amount of the racemic standard to clearly identify both enantiomeric peaks.

-

-

Chromatographic Conditions:

-

Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2 v/v/w). Rationale: The acid and salt create a buffered ion-exchange environment optimal for this CSP type.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C. Rationale: Lower temperatures often improve chiral selectivity but may increase backpressure.[21]

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability:

-

Inject the resolution solution.

-

Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

-

-

Data Analysis:

-

Inject the Assay Sample.

-

Integrate the area of both enantiomer peaks.

-

Calculate the percentage of the undesired enantiomer using the formula: % Undesired Enantiomer = (Area_Undesired / (Area_Desired + Area_Undesired)) * 100

-

Protocol 2: NMR for Enantiomeric Excess (e.e.) Determination

-

Instrumentation & Reagents:

-

NMR Spectrometer (≥400 MHz).

-

High-quality NMR tubes.

-

Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

-

Deuterated Solvent: CDCl₃ or DMSO-d₆.

-

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of Oxazolidine-4-carboxylic acid HCl into an NMR tube.

-

Add ~0.6 mL of the deuterated solvent and dissolve the sample.

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

Add 1.5 to 2.0 molar equivalents of the CSA ((S)-BINOL) to the tube. Rationale: An excess of the CSA pushes the equilibrium towards the formation of the diastereomeric complexes, maximizing the observed chemical shift separation (ΔΔδ).[8]

-

Gently mix until the CSA is fully dissolved.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of signals.

-

Optimize shims for the best possible resolution.

-

-

Data Analysis:

-

Identify a well-resolved, non-overlapping proton signal that has split into two distinct signals (one for each enantiomer). Protons close to the stereocenter are often the best candidates.

-

Carefully integrate the areas of these two signals (Area₁ and Area₂).

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

-

Conclusion: A Multi-faceted Approach to Stereochemical Control

The determination of chiral purity for this compound is not a monolithic task but a strategic endeavor tailored to the specific requirements of the drug development stage. For routine quality control, a validated chiral HPLC method provides the necessary precision, robustness, and sensitivity. For investigational purposes or when primary standards are unavailable, NMR with chiral auxiliaries offers a rapid and accurate means of e.e. determination. Finally, for the unequivocal assignment of absolute configuration, a foundational aspect of any chiral drug submission, VCD provides a powerful solution. By understanding the causality behind each technique and embedding them within a rigorous validation framework, researchers and drug development professionals can ensure the stereochemical fidelity of their molecules, safeguarding the quality and safety of the final therapeutic product.

References

-

Stephens, P. J., et al. (2009). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society. [Link]

-

Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Barth, A. (2007). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta. [Link]

-

Borsato, G., et al. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Nafie, L. A. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy. [Link]

-

Villani, C., et al. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Li, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

-

Gáspár, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. [Link]

-

ICH. (1999). ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

-

Semantic Scholar. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Semantic Scholar. [Link]

-

ICH. (1999). Decision Tree #5: Setting Acceptance Criteria for Drug Substance. International Council for Harmonisation. [Link]

-

Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules. [Link]

-

EMA. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]

-

R Discovery. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. R Discovery. [Link]

-

Mphahlele, M. J., et al. (2020). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

-

Foroughbakhshfasaei, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

-

Wolf, C., et al. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society. [Link]

-

Wolf, C., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

-

ResearchGate. (2010). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

-

ResearchGate. (n.d.). Chiral carboxylic acids used as CSAs. ResearchGate. [Link]

-

Foroughbakhshfasaei, M., et al. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]

-

Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. [Link]

-

Li, B., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. benchchem.com [benchchem.com]

- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 4. chiraltech.com [chiraltech.com]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. | Semantic Scholar [semanticscholar.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. OPG [opg.optica.org]

- 16. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 20. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

The Oxazolidine Core: A Journey from Serendipitous Discovery to Rational Drug Design

Abstract: The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry and asymmetric synthesis. Initially explored in the late 19th and early 20th centuries, its true potential was unlocked with the discovery of the potent antibacterial activity of the 2-oxazolidinone subclass. This guide provides an in-depth technical exploration of the historical discovery and development of oxazolidine compounds. It traces the evolution of their synthesis, from classical condensation reactions to the development of sophisticated chiral auxiliaries, and chronicles their rise as a clinically vital class of antibiotics, culminating in the approval of linezolid and subsequent next-generation agents. We will delve into the mechanistic intricacies of their action, structure-activity relationships, and their expanding applications beyond infectious diseases, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The story of oxazolidine compounds is a compelling narrative of chemical curiosity evolving into life-saving therapeutic innovation. This journey spans over a century, marked by foundational synthetic discoveries, the elucidation of a unique biological mechanism, and the rational design of potent drugs that combat some of the most challenging infectious diseases.

Defining the Oxazolidine Ring System

At its core, oxazolidine is a five-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom at positions 1 and 3, respectively.[1] Derivatives, pluralized as oxazolidines, arise from substitutions on the carbon and/or nitrogen atoms. A particularly significant subclass is the oxazolidinones, which contain a ketone group within the ring structure.[2] The 2-oxazolidinone isomer, in particular, has proven to be the most fruitful scaffold in drug discovery.[3][4] This structural motif provides a rigid framework that can be strategically functionalized to interact with biological targets with high specificity.[3]

Early Encounters and Serendipitous Discoveries

The first synthesis of oxazolidines dates back to the 1800s.[1] These early preparations were typically achieved through the condensation reaction of 2-aminoalcohols with aldehydes or ketones.[1] For decades, oxazolidines remained largely a chemical curiosity. However, the mid-20th century saw the first glimpse of their therapeutic potential with the introduction of cycloserine, a 3-oxazolidinone, in 1956 as a second-line treatment for tuberculosis.[5][6] Another early example was the antimicrobial agent furazolidone, discovered in the 1950s, which likely spurred further investigation into the antibacterial properties of the oxazolidinone class.[3][7]